N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
CAS No.: 922123-64-6
Cat. No.: VC4209921
Molecular Formula: C19H13N3O5
Molecular Weight: 363.329
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922123-64-6 |
|---|---|
| Molecular Formula | C19H13N3O5 |
| Molecular Weight | 363.329 |
| IUPAC Name | N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C19H13N3O5/c23-18(16-9-12-3-1-2-4-13(12)26-16)20-19-22-21-17(27-19)8-11-5-6-14-15(7-11)25-10-24-14/h1-7,9H,8,10H2,(H,20,22,23) |
| Standard InChI Key | UEOVCYWSXOMZCH-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises three primary components:
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Benzo[d] dioxole (Benzodioxole): A bicyclic aromatic system with two oxygen atoms forming a dioxole ring fused to a benzene ring. This moiety enhances metabolic stability and influences lipophilicity, critical for membrane permeability .
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1,3,4-Oxadiazole: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This ring’s electron-deficient nature facilitates π-π stacking interactions with biological targets, often linked to antimicrobial and enzyme inhibitory activities .
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Benzofuran-2-carboxamide: A fused benzofuran system with a carboxamide substituent. The planar benzofuran core supports aromatic interactions, while the carboxamide group enables hydrogen bonding with proteins .
Molecular Formula and Key Descriptors
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Molecular Formula:
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Molecular Weight: 363.329 g/mol
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IUPAC Name: N-[5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
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SMILES:
The X-ray crystallographic data (unavailable in provided sources) would typically reveal bond lengths and angles, but computational models suggest a planar conformation for the oxadiazole and benzofuran rings, with the benzodioxole group adopting a slightly twisted orientation .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves multi-step reactions, as outlined below:
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Formation of Benzodioxole Intermediate:
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Oxadiazole Ring Construction:
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~65% yield.
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Optimization Challenges
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Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
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Side Reactions: Over-alkylation of the hydrazine intermediate may occur, requiring stoichiometric control.
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Key peaks include at 1680 cm, at 3320 cm, and (benzodioxole) at 1240 cm .
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NMR (400 MHz, DMSO-d):
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δ 7.85 (s, 1H, benzofuran H-3),
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δ 6.95–7.45 (m, 6H, aromatic protons),
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δ 5.10 (s, 2H, benzodioxole OCHO),
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δ 4.25 (s, 2H, CH linker).
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Mass Spectrometry: ESI-MS m/z 364.1 [M+H].
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL), moderate in DMSO (25 mg/mL).
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Stability: Stable under ambient conditions for 6 months; degrades in acidic media (pH <3).
Biological Activities and Mechanisms
Antimicrobial Activity
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Bacterial Strains: Exhibits MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Fungal Strains: Moderate activity against Candida albicans (MIC = 64 µg/mL) .
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Mechanism: The oxadiazole ring disrupts microbial cell wall synthesis via penicillin-binding protein inhibition .
Anticancer Activity
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Cytotoxicity: IC values of 12–45 µM against MCF-7 (breast) and A549 (lung) cancer cells .
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Apoptosis Induction: Activates caspase-3 and PARP cleavage in dose-dependent studies .
Applications and Future Directions
Pharmaceutical Development
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Lead Compound: Optimized derivatives show enhanced bioavailability in murine models .
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Combination Therapy: Synergistic effects with doxorubicin in multidrug-resistant cancers .
Agrochemistry
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